Chrysophanol 8-O-glucoside

Overview

Description

Mechanism of Action

Chrysophanol 8-O-glucoside

, also known as Pulmatin , is a glycosylated chrysophanol, an anthraquinone derivative isolated from rhubarb . This compound has been studied for its various biological effects, particularly in the context of liver health .

Target of Action

The primary targets of this compound are hepatic stellate cells (HSCs) and liver-resident macrophages . HSCs play a crucial role in liver fibrosis, while liver-resident macrophages are key players in the inflammatory response .

Mode of Action

This compound interacts with its targets by inhibiting autophagy in HSCs and the inflammatory response in liver-resident macrophages . It also downregulates STAT3 phosphorylation by inhibiting the nuclear translocation of p-STAT3, which is an important mechanism in HSC activation .

Biochemical Pathways

The compound affects several biochemical pathways. It attenuates ROS (Reactive Oxygen Species) generation and inhibits the expression of p-IκB and p-p65, as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells . Additionally, it alleviates LPS-induced up-regulation of LC3B, p62, ATG5, and Beclin1 by attenuating ROS production and inhibiting MAPK signaling in LX2 cells .

Result of Action

This compound has been found to protect against acute liver injury by inhibiting oxidative stress, inflammation response, and autophagy . It significantly inhibits the protein and mRNA expression of α-SMA and collagen, markers of HSC activation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS) and D-GalN, which can induce acute liver failure (ALF) . The compound’s efficacy in ameliorating LPS/D-GalN-induced liver injury suggests its potential as a therapeutic agent for ALF .

Biochemical Analysis

Biochemical Properties

Chrysophanol 8-O-glucoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit autophagy in hepatic stellate cells . It also has the potential to protect against hepatic fibrosis through STAT3 signaling .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to ameliorate lipopolysaccharide (LPS)/D-GalN-induced liver injury .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the expression of p-IκB and p-p65 as well as the expression of TNF-α and IL-1β stimulated by LPS in RAW 264.7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pulmatin can be extracted from the roots of Rumex acetosa using methanol as a solvent. The dried roots are coarsely powdered and subjected to extraction with methanol using a Soxhlet apparatus. The solvent is then distilled off using a rotary evaporator under reduced pressure at approximately 40°C to obtain a crude methanolic extract .

Industrial Production Methods

While specific industrial production methods for Pulmatin are not extensively documented, the extraction process from natural sources like Rumex acetosa remains a primary method. The use of advanced chromatographic techniques ensures the purity and isolation of Pulmatin from the crude extract.

Chemical Reactions Analysis

Types of Reactions

Pulmatin undergoes various chemical reactions, including:

Oxidation: Pulmatin can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms of anthraquinone derivatives.

Substitution: Pulmatin can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pulmatin, which can have different biological activities and properties.

Scientific Research Applications

Pulmatin has diverse scientific research applications, including:

Chemistry: Used as a reference compound in the study of anthraquinone glycosides.

Biology: Investigated for its elastase inhibition activity and potential anti-inflammatory properties.

Industry: Utilized in the development of personal care products due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

Chrysophanol: An anthraquinone derivative with similar biological activities.

Emodin: Another anthraquinone glycoside with anti-inflammatory and anti-cancer properties.

Aloe-emodin: Known for its laxative and anti-cancer effects.

Uniqueness of Pulmatin

Pulmatin is unique due to its specific glycosidic linkage and its moderate elastase inhibition activity, which distinguishes it from other anthraquinone derivatives.

Biological Activity

Chrysophanol 8-O-glucoside (C8G) is a bioactive compound derived from the plant Rheum palmatum, commonly known as rhubarb. This compound has garnered attention for its diverse biological activities, particularly in the context of hepatoprotection, anti-inflammatory effects, and antiplatelet actions. This article reviews the current understanding of C8G's biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

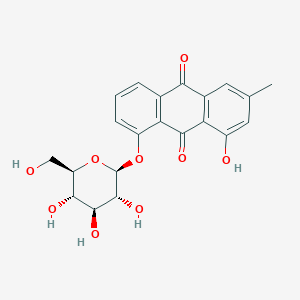

Chemical Structure and Identification

This compound is an anthraquinone glycoside characterized by its specific glycosylation at the 8-position. Its chemical structure can be elucidated through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography/mass spectrometry (LC/MS) . The compound is typically isolated from the ethanol extract of Rheum palmatum and has been shown to possess significant biological properties.

Hepatoprotective Effects

One of the most notable biological activities of C8G is its hepatoprotective effect. Recent studies have demonstrated that C8G can inhibit hepatic stellate cell (HSC) activation, which is crucial in the progression of liver fibrosis. The mechanism involves downregulation of key signaling pathways, particularly the STAT3 pathway:

- Inhibition of HSC Activation : C8G significantly suppresses mRNA and protein expression of alpha-smooth muscle actin (α-SMA) and collagen in HSCs treated with TGF-β1, indicating a reduction in fibrogenesis .

- Mechanistic Insights : The compound inhibits phosphorylation of STAT3 and p38 MAPK while not affecting JNK or Erk pathways, suggesting a targeted approach to modulate fibrosis-related signaling .

Table 1: Summary of Hepatoprotective Mechanisms

Anti-inflammatory Properties

C8G also exhibits potent anti-inflammatory effects. In models of acute liver failure induced by lipopolysaccharides (LPS) and D-Galactosamine (D-GalN), C8G treatment resulted in:

- Reduction in Cytokine Release : Levels of pro-inflammatory cytokines such as TNF-α and IL-1β were significantly decreased following treatment with C8G .

- Oxidative Stress Mitigation : The compound reduced reactive oxygen species (ROS) production, contributing to its protective effects against oxidative damage in liver tissues .

Antiplatelet Activity

Another significant aspect of C8G's biological activity is its antiplatelet effect. Studies have shown that C8G can inhibit platelet aggregation induced by collagen and thrombin:

- Prolonged Bleeding Times : In vivo experiments indicated that mice treated with C8G exhibited significantly prolonged bleeding times compared to controls .

- Mechanism of Action : The compound appears to inhibit phosphatidylserine exposure on platelets without directly affecting intrinsic coagulation pathways, suggesting a unique mechanism for preventing thrombus formation .

Table 2: Summary of Antiplatelet Effects

Case Studies and Research Findings

Several studies have explored the therapeutic potential of C8G. For instance, a study conducted on mice demonstrated that C8G could ameliorate liver injury caused by LPS/D-GalN through modulation of inflammatory responses and autophagy processes in hepatic cells . Another investigation highlighted its role in reducing hepatic fibrosis via specific signaling pathway modulation, reinforcing its potential as a therapeutic agent for liver diseases .

Properties

IUPAC Name |

1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMOMSNMMDMSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13241-28-6 | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 - 249 °C | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.